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molecular formula C30H28N2O4 B8767666 N,N'-bis(4-phenoxyphenyl)hexanediamide

N,N'-bis(4-phenoxyphenyl)hexanediamide

Cat. No. B8767666
M. Wt: 480.6 g/mol
InChI Key: KQBCFNWBINDKIM-UHFFFAOYSA-N
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Patent
US04868271

Procedure details

N,N'-Bis-(4-phenoxyphenyl)adipamide was prepared by the reaction of p-phenoxyaniline with adipoyl chloride. This amide (5.8625 g, 0.0122 moles) was polymerized with terephthaloyl chloride (2.4969 g, 0.0123 moles) using p-phenoxybenzophenone (0.0825 g, 0.0003 moles) as capping agent and following the procedure of Example 27. The amounts of aluminum chloride, DMF and DCE used were 14.48 g (0.1086 moles), 3.79 mLs (0.0492 moles) and 60 mL, respectively. The light pink fibrous polymer which was obtained had the repeat unit ##STR44##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4969 g
Type
reactant
Reaction Step Two
Quantity
0.0825 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](Cl)(=[O:23])[CH2:16][CH2:17][CH2:18][CH2:19][C:20](Cl)=[O:21].C(Cl)(=O)C1C=CC(C(Cl)=O)=CC=1.[O:37]([C:44]1[CH:49]=[CH:48][C:47](C(=O)C2C=CC=CC=2)=[CH:46][CH:45]=1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[Cl-].[Al+3].[Cl-].[Cl-].C[N:63](C=O)C>ClCCCl>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][C:15](=[O:23])[CH2:16][CH2:17][CH2:18][CH2:19][C:20]([NH:63][C:47]2[CH:48]=[CH:49][C:44]([O:37][C:38]3[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=3)=[CH:45][CH:46]=2)=[O:21])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)Cl)(=O)Cl
Step Two
Name
Quantity
2.4969 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Step Three
Name
Quantity
0.0825 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The light pink fibrous polymer which was obtained

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCCCC(=O)NC1=CC=C(C=C1)OC1=CC=CC=C1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0122 mol
AMOUNT: MASS 5.8625 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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